molecular formula C₁₃H₁₂D₄N₂O₃ B1146913 6-Hydroxy Melatonin-d4 (Major) CAS No. 69533-61-5

6-Hydroxy Melatonin-d4 (Major)

Cat. No.: B1146913
CAS No.: 69533-61-5
M. Wt: 252.3
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Description

6-Hydroxy Melatonin-d4 (Major) is a deuterated form of 6-Hydroxy Melatonin, a major active metabolite of melatonin. This compound is naturally occurring and is known for its potent antioxidant and neuroprotective properties. It acts as a full agonist of the MT1 and MT2 receptors, similar to melatonin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy Melatonin-d4 involves the incorporation of deuterium atoms into the 6-Hydroxy Melatonin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents in the reaction process. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of 6-Hydroxy Melatonin-d4 typically involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for research and analytical purposes .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy Melatonin-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different hydroxylated metabolites, while substitution reactions can produce derivatives with modified functional groups .

Scientific Research Applications

6-Hydroxy Melatonin-d4 is widely used in scientific research due to its stability and deuterium labeling, which makes it an excellent reference standard in analytical studies. Its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.

    Biology: Studied for its role in cellular processes and its antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and circadian rhythm regulation.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

6-Hydroxy Melatonin-d4 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy Melatonin: The non-deuterated form, which shares similar properties but lacks the stability provided by deuterium labeling.

    Melatonin: The parent compound, which is less potent in antioxidant and neuroprotective activities compared to 6-Hydroxy Melatonin-d4.

    N-Acetylserotonin: Another metabolite of melatonin with different biological activities.

Uniqueness

6-Hydroxy Melatonin-d4 is unique due to its deuterium labeling, which enhances its stability and makes it a valuable reference standard in analytical studies. Its potent antioxidant and neuroprotective properties also distinguish it from other similar compounds .

Properties

CAS No.

69533-61-5

Molecular Formula

C₁₃H₁₂D₄N₂O₃

Molecular Weight

252.3

Synonyms

N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide-d4;  6-Hydroxy-N-acetyl-5-methoxytryptamine-d4; 

Origin of Product

United States

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